Cholesterol

Description

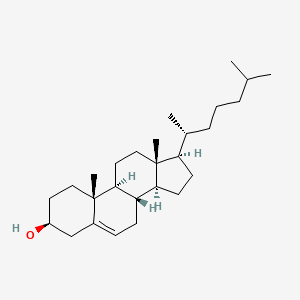

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022401 | |

| Record name | Cholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Cholesterol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

360 °C (decomposes) | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 0.171 mm Hg at 149 °C | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or faintly yellow pearly granules or crystals | |

CAS No. |

57-88-5, 22243-67-0 | |

| Record name | Cholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterol [BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3beta)-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022243670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cholesterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97C5T2UQ7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Cholesterol: From Membrane Fluidity to Lipid Raft Architectonics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The plasma membrane is not a mere static barrier but a dynamic, fluid mosaic of lipids and proteins that orchestrates a vast array of cellular processes. Central to this dynamism is cholesterol, a deceptively simple lipid with a profound and multifaceted role in dictating the physical properties and functional organization of the eukaryotic cell membrane. This guide delves into the core biochemical and biophysical principles of this compound's function, moving from its fundamental impact on membrane fluidity to its critical role as an architect of specialized microdomains known as lipid rafts. We will explore the causality behind experimental choices for studying these phenomena and provide detailed, field-proven protocols. This document is designed to serve as a comprehensive resource for researchers navigating the complexities of membrane biology and for professionals aiming to leverage these insights in drug development.

The Amphipathic Arbitrator: this compound's Unique Structure and Orientation

This compound is an essential sterol lipid whose structure is key to its function within the cell membrane.[1] It is an amphipathic molecule, possessing both a hydrophilic (water-loving) and a hydrophobic (water-fearing) region.[2] The hydrophilic character comes from a single hydroxyl (-OH) group, often referred to as the polar head. The remainder of the molecule, a rigid, planar steroid ring system and a flexible hydrocarbon tail, constitutes the hydrophobic portion.[3]

This dual nature dictates its precise orientation within the phospholipid bilayer. The polar hydroxyl group positions itself alongside the polar head groups of phospholipids, while the rigid steroid ring and hydrophobic tail intercalate between the fatty acid chains of the phospholipids.[2] This positioning is not passive; the rigid steroid ring structure interacts with and partially immobilizes the regions of the phospholipid fatty acid chains closest to the polar head groups, a critical feature for its role in modulating membrane fluidity.[1]

Caption: Orientation of this compound within the phospholipid bilayer.

The Fluidity Buffer: this compound's Temperature-Dependent Dichotomy

One of the most critical functions of this compound is to act as a bidirectional regulator, or "buffer," of membrane fluidity.[4] Its effect is paradoxically opposite at high and low temperatures, a feature essential for maintaining membrane integrity and function across a range of physiological conditions.[3][5]

-

At High Temperatures (e.g., above normal body temperature): The kinetic energy of phospholipids increases, causing them to move more and increasing membrane fluidity.[6] If unchecked, this can lead to excessive permeability and loss of structural integrity.[3] this compound counteracts this by using its rigid, planar steroid ring to restrain the movement of nearby phospholipid fatty acid chains.[1][7] This ordering effect decreases fluidity, making the membrane more rigid and less permeable to small, water-soluble molecules.[3][5]

-

At Low Temperatures (e.g., in cold environments): Phospholipids have less kinetic energy and tend to pack tightly together, sometimes entering a gel-like, non-functional state.[5][6] this compound prevents this "freezing" by disrupting the uniform packing of the fatty acid tails.[1][4] By inserting itself between phospholipids, it increases the space between them, thereby increasing fluidity and ensuring the membrane remains functional.[3][5]

This dual role is paramount for cellular homeostasis, extending the temperature range in which the cell membrane can maintain an optimal, functional state of fluidity.[4]

Table 1: Summary of this compound's Effects on Membrane Physical Properties

| Membrane Property | Effect of Increased this compound | Mechanism | References |

| Fluidity (High Temp) | Decreases | Rigid steroid ring restricts phospholipid movement. | [1][3][7] |

| Fluidity (Low Temp) | Increases | Disrupts tight packing of phospholipids. | [4][5][6] |

| Permeability | Decreases | Fills gaps between phospholipids, increasing packing density. | [3][8][9][10] |

| Mechanical Stability | Increases | Enhances the cohesive forces within the bilayer. | [2][3] |

Lipid Rafts: this compound-Driven Membrane Organization

The fluid mosaic model, while foundational, does not fully capture the complexity of membrane organization. The plasma membrane is not a homogenous sea of lipids; it contains highly organized, dynamic microdomains known as lipid rafts .[11] These platforms are enriched in this compound, sphingolipids, and specific membrane proteins.[12][13] this compound is not just a component but a crucial organizer of these domains.[12][14]

The formation of lipid rafts is driven by the preferential interactions between this compound and sphingolipids.[11] Sphingolipids typically have long, saturated fatty acid chains that allow for tight packing. This compound's rigid structure has a higher affinity for these ordered, saturated acyl chains than for the more disordered, unsaturated chains of many phospholipids found in the surrounding membrane.[11][13] This preferential packing creates a distinct membrane phase known as the liquid-ordered (Lo) phase , which constitutes the raft, coexisting with the surrounding liquid-disordered (Ld) phase .[11][15]

Thus, this compound acts as the dynamic "glue," stabilizing the assembly of sphingolipids and specific proteins into a functional platform that is more ordered and often thicker than the surrounding bilayer.[11][13]

Caption: Schematic of a lipid raft microdomain within the plasma membrane.

Functional Hubs: The Role of Lipid Rafts in Cellular Processes

Lipid rafts are not mere structural artifacts; they are dynamic platforms crucial for compartmentalizing cellular processes.[11] Their primary function is to serve as organizing centers for the assembly of signaling molecules, promoting kinetically favorable interactions necessary for efficient signal transduction.[11][15]

-

Signal Transduction: Many receptors and downstream signaling proteins are preferentially localized to lipid rafts.[16] Upon ligand binding, receptors can cluster within rafts, bringing them into close proximity with kinases, phosphatases, and adapter proteins, thereby initiating a signaling cascade.[15][17] A classic example is the T-cell receptor, where activation induces the coalescence of small rafts into larger signaling platforms.[17][18]

-

Protein and Lipid Trafficking: Rafts are involved in sorting proteins and lipids for transport to different cellular destinations.[18] They serve as platforms for budding vesicles in both exocytic and endocytic pathways.[17]

-

Pathogen Entry: Many viruses, such as influenza and HIV, and some bacteria exploit lipid rafts to enter host cells.[13][19] They bind to raft-associated receptors, hijacking the cell's own raft-mediated endocytic machinery to facilitate infection.[11]

Caption: Assembly of a signaling complex within a lipid raft.

Experimental Methodologies: A Guide to Investigation

Investigating membrane fluidity and lipid rafts requires specialized biophysical and biochemical techniques. The choice of method depends on the specific question being addressed, and understanding the principles and caveats of each is crucial for accurate data interpretation.

Technique: Isolation of Detergent-Resistant Membranes (DRMs)

The classical biochemical method for enriching lipid rafts is based on their resistance to solubilization by non-ionic detergents at low temperatures (4°C).[20] This property stems from the tight packing of lipids in the liquid-ordered phase.[21] The resulting insoluble fraction is known as a Detergent-Resistant Membrane (DRM). Due to their high lipid content, DRMs have a low buoyant density and can be isolated by flotation on a sucrose density gradient.[22]

Causality and Critical Considerations:

-

Why use non-ionic detergents (e.g., Triton X-100)? These detergents solubilize membranes in the liquid-disordered phase but tend not to disrupt the tightly packed liquid-ordered domains, preserving the raft-like structures.[20][23]

-

Why perform the extraction at 4°C? Low temperature is critical. It stabilizes the liquid-ordered phase and minimizes the solubilizing power of the detergent, enhancing the recovery of DRMs.[23]

-

The DRM Controversy (Trustworthiness Pillar): It is imperative to acknowledge that DRMs are not necessarily identical to native lipid rafts in a living cell.[23] The use of detergents can introduce artifacts, potentially causing non-raft lipids and proteins to associate with the insoluble fraction or altering the composition of existing rafts.[21][22] Therefore, results from DRM analysis should be considered as evidence for a protein's affinity for ordered membrane environments ("raftophilic") and must be validated by complementary, in vivo methods.[13][24]

Step-by-Step Protocol: DRM Isolation by Sucrose Gradient Ultracentrifugation [25]

-

Cell Culture and Lysis:

-

Grow mammalian cells (e.g., 1-5 x 10⁸ cells) to confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on ice for 30 minutes in 1 ml of ice-cold lysis buffer (e.g., 25 mM MES pH 6.5, 150 mM NaCl) containing 1% Triton X-100 and protease/phosphatase inhibitors.

-

-

Homogenization and Sucrose Mixing:

-

Homogenize the lysate by passing it 10 times through a 22-gauge needle.

-

Transfer the 1 ml of lysate to an ultracentrifuge tube and thoroughly mix with 1 ml of 80% sucrose in lysis buffer (final concentration will be 40% sucrose).

-

-

Gradient Preparation:

-

Carefully overlay the 2 ml of 40% sucrose lysate with 2 ml of 30% sucrose in lysis buffer.

-

Carefully overlay the 30% layer with 1 ml of 5% sucrose in lysis buffer.

-

-

Ultracentrifugation:

-

Centrifuge the gradient at ~200,000 x g for 18-20 hours at 4°C in a swinging bucket rotor.

-

-

Fraction Collection:

-

After centrifugation, a faint, opaque band should be visible at the 5%/30% sucrose interface. This is the DRM fraction.

-

Carefully collect fractions (e.g., 500 µL each) from the top of the gradient downwards.

-

-

Analysis:

-

Analyze each fraction by SDS-PAGE and Western blotting for known raft markers (e.g., Flotillin, Caveolin) and non-raft markers (e.g., Transferrin receptor) to confirm successful enrichment.

-

Caption: Workflow for isolating Detergent-Resistant Membranes (DRMs).

Alternative Technique: Detergent-Free Lipid Raft Isolation

Given the concerns about detergent-induced artifacts, detergent-free methods have been developed.[26] These methods rely on mechanical disruption of cells (e.g., sonication or high-pressure homogenization) in an alkaline buffer (e.g., sodium carbonate), followed by sucrose gradient ultracentrifugation.[27][28]

Causality and Rationale:

-

Why sodium carbonate? This alkaline buffer helps to strip away peripheral membrane proteins and cytoskeletal elements that are not tightly associated with the membrane, yielding a purer membrane preparation.

-

Why mechanical disruption? Sonication or homogenization breaks the plasma membrane into smaller sheets and vesicles without the use of detergents, preserving the native lipid organization more faithfully.[27]

Step-by-Step Protocol: Detergent-Free Isolation [26][27]

-

Cell Harvest and Lysis:

-

Harvest ~5 x 10⁸ cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in 2 ml of ice-cold 500 mM sodium carbonate, pH 11.0.

-

-

Homogenization:

-

Homogenize the cell suspension using a sonicator (e.g., 3 x 20-second bursts on ice).

-

-

Sucrose Mixing:

-

Add 2 ml of 90% sucrose (in MES buffer) to the homogenate and mix thoroughly to achieve a final concentration of 45% sucrose.

-

-

Gradient Preparation:

-

Place the 4 ml of 45% sucrose homogenate at the bottom of an ultracentrifuge tube.

-

Carefully overlay with 4 ml of 35% sucrose and 4 ml of 5% sucrose.

-

-

Ultracentrifugation and Collection:

-

Centrifuge at ~200,000 x g for 18-20 hours at 4°C.

-

The lipid raft fraction will be visible as a band at the 5%/35% interface. Collect fractions as described for the DRM protocol.

-

Implications in Disease and Drug Development

The integrity of lipid rafts and the regulation of membrane this compound are fundamental to cell health. Consequently, their dysregulation is implicated in numerous pathological conditions, making them a focal point for therapeutic intervention.[19][29]

-

Neurodegenerative Diseases: In Alzheimer's disease, lipid rafts are considered hotspots for the amyloidogenic processing of the amyloid precursor protein (APP).[30][31] Both APP and the secretase enzymes (BACE1 and γ-secretase) that cleave it to produce the toxic amyloid-β (Aβ) peptide are localized to rafts.[31][32] High membrane this compound levels can promote the formation of these rafts, potentially increasing Aβ production.[30] Therefore, modulating raft stability or this compound metabolism is a promising therapeutic avenue.[3][19]

-

Cancer: Lipid rafts concentrate growth factor receptors (e.g., EGFR) and signaling kinases (e.g., Src family) that drive oncogenic pathways.[19][29] The organization of these molecules in rafts enhances signaling for cell proliferation, survival, and metastasis.[33] Furthermore, rafts can contribute to drug resistance by modulating the activity of drug efflux pumps.[33] Targeting raft integrity could therefore disrupt these cancer-promoting signals.

-

Infectious Diseases: As mentioned, many pathogens co-opt lipid rafts for cellular entry.[19] Strategies that disrupt raft formation, for instance by depleting this compound with agents like cyclodextrin, have been shown to inhibit infection by viruses like HIV and influenza in experimental settings.[11][13]

-

Drug Delivery: The unique composition of lipid rafts is being explored for targeted drug delivery.[29] For example, liposomes or nanoparticles can be engineered to specifically target raft components, concentrating therapeutic agents at specific signaling hubs on the cell surface.[29]

Conclusion

This compound is a master regulator of the plasma membrane's physical state and spatial organization. Its ability to buffer membrane fluidity against temperature fluctuations ensures cellular integrity, while its role as a key organizer of lipid rafts provides a mechanism for compartmentalizing and regulating complex cellular processes like signal transduction. The experimental methodologies to study these phenomena, particularly the isolation of DRMs, have been instrumental but must be interpreted with a critical understanding of their limitations. As our appreciation for the intricate link between membrane organization and cellular function grows, the study of this compound and lipid rafts will continue to be a vital frontier in biology, offering profound insights into disease pathogenesis and opening new avenues for innovative drug development.

References

- 1. LabXchange [labxchange.org]

- 2. study.com [study.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. med.libretexts.org [med.libretexts.org]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. Student Question : How does temperature affect membrane fluidity, and what role does this compound play in this process? | Health Studies | QuickTakes [quicktakes.io]

- 7. LabXchange [labxchange.org]

- 8. researchgate.net [researchgate.net]

- 9. Tail-Oxidized this compound Enhances Membrane Permeability for Small Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Lipid raft - Wikipedia [en.wikipedia.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. This compound, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of this compound in lipid raft formation: lessons from lipid model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biology.kenyon.edu [biology.kenyon.edu]

- 16. Lipid rafts in immune signalling: current progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.biologists.com [journals.biologists.com]

- 18. The role of lipid rafts in signalling and membrane trafficking in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. laboratorynotes.com [laboratorynotes.com]

- 20. Proteome Analysis of Detergent-Resistant Membranes (DRMs) Associated with OsRac1-Mediated Innate Immunity in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Detergent-resistant membranes and the protein composition of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. Preparation of detergent-resistant membranes (DRMs) from cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. med.upenn.edu [med.upenn.edu]

- 26. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biochem.wustl.edu [biochem.wustl.edu]

- 29. Lipid Rafts in Disease & Therapeutics [watershed.bio]

- 30. tandfonline.com [tandfonline.com]

- 31. Lipid Rafts and Alzheimer’s Disease: Protein-Lipid Interactions and Perturbation of Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | this compound as a key player in amyloid β-mediated toxicity in Alzheimer’s disease [frontiersin.org]

- 33. Lipid rafts: novel therapeutic targets for metabolic, neurodegenerative, oncological, and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Lipids and Lies: A Technical Guide to Cholesterol Metabolism in Neurodegenerative Disease

Abstract

Cholesterol, a lipid molecule often maligned in popular health discourse, is a cornerstone of central nervous system (CNS) architecture and function. Its meticulously regulated metabolism is paramount for neuronal integrity, synaptic transmission, and myelination. However, a growing body of evidence implicates the dysregulation of this compound homeostasis as a critical, yet complex, player in the pathogenesis of a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis. This in-depth technical guide provides a comprehensive exploration of the intricate pathways of this compound metabolism within the CNS. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of foundational knowledge with actionable experimental protocols. We will dissect the molecular machinery of this compound synthesis, transport, and catabolism in the unique environment of the brain, and then pivot to a detailed analysis of how these pathways are subverted in various neurodegenerative conditions. This guide is intended to serve as a critical resource for designing and executing robust experimental strategies to unravel the complexities of this nexus and to identify novel therapeutic targets.

Part 1: The Brain's Indispensable Lipid: this compound Homeostasis in the Central Nervous System

The brain, despite accounting for only 2% of the body's mass, contains approximately 25% of the body's total this compound.[1][2] This enrichment underscores its critical and diverse roles in the CNS. Unlike peripheral tissues, the brain's this compound pool is largely autonomous, a consequence of the formidable blood-brain barrier (BBB) that strictly limits the entry of lipoprotein-bound this compound from the circulation.[1][3][4][5][6][7] This metabolic isolation necessitates a highly specialized and tightly regulated system for de novo synthesis, intracellular and intercellular transport, and eventual elimination of this compound.

De Novo this compound Biosynthesis: A Tale of Two Pathways

The intricate process of this compound biosynthesis from acetyl-CoA occurs primarily within the endoplasmic reticulum of brain cells.[3][8] While the fundamental enzymatic steps are conserved, there is evidence for cell-type-specific preferences for the two major branches of the post-lanosterol pathway: the Bloch pathway and the Kandutsch-Russell pathway.[6][9][10] Astrocytes, the primary this compound producers in the adult brain, are thought to predominantly utilize the Bloch pathway, which has desmosterol as the penultimate sterol before this compound.[8][9] In contrast, developing neurons appear to favor the Kandutsch-Russell pathway.[9][11]

-

HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in the early stages of the mevalonate pathway.

-

Squalene Epoxidase (SQLE): Another key regulatory point in the pathway.

-

Sterol Regulatory Element-Binding Protein 2 (SREBP2): A master transcriptional regulator of this compound biosynthesis genes. When intracellular this compound levels are low, SREBP2 is cleaved and translocates to the nucleus to activate the transcription of genes involved in this compound synthesis and uptake.

Intercellular this compound Transport: A Collaborative Effort

Given that neurons downregulate their this compound synthesis capacity with maturity, they become heavily reliant on astrocytes for their this compound supply.[5][8] This intercellular transfer is a critical process for synaptogenesis, dendritic arborization, and overall neuronal health.[4][5]

-

Apolipoprotein E (ApoE): The primary this compound carrier in the CNS, synthesized and secreted mainly by astrocytes.[1][3][12][13] ApoE is lipidated with this compound and phospholipids to form high-density lipoprotein (HDL)-like particles.

-

ATP-Binding Cassette (ABC) Transporters (ABCA1 and ABCG1): These transporters are crucial for the efflux of this compound and phospholipids from astrocytes to lipid-poor ApoE, initiating the formation of HDL-like particles.[9][14]

-

Low-Density Lipoprotein Receptor (LDLR) and LDLR-related Protein 1 (LRP1): Expressed on neurons, these receptors mediate the uptake of ApoE-containing lipoprotein particles, thereby delivering essential this compound.[3][9]

This compound Elimination: The 24S-Hydroxythis compound Pathway

To maintain homeostasis, excess this compound in the brain must be eliminated. Since this compound itself cannot efficiently cross the BBB, it is converted to a more polar metabolite, 24S-hydroxythis compound (24S-HC), by the neuron-specific enzyme this compound 24-hydroxylase (CYP46A1).[1][3][6] This oxysterol can readily traverse the BBB and enter the systemic circulation, where it is transported to the liver for further metabolism and excretion.[1][3]

The Functional Significance of Brain this compound

This compound's importance in the CNS extends far beyond its structural role in membranes. It is a key component of:

-

Myelin Sheath: This lipid-rich structure, produced by oligodendrocytes, insulates axons and enables rapid saltatory conduction of nerve impulses. Myelin is exceptionally enriched in this compound, which is essential for its formation and compaction.[1][15][16][17][18]

-

Lipid Rafts: These are dynamic, this compound- and sphingolipid-enriched microdomains within the plasma membrane that serve as signaling platforms.[19][20][21][22] They compartmentalize signaling molecules, facilitating efficient signal transduction in processes like neurotrophin signaling and synaptic plasticity.[19][21][23]

-

Synapse Formation and Function: this compound is critical for the formation of new synapses, the function of existing synapses, and the release of neurotransmitters.[4][5][24]

Part 2: When Homeostasis Fails: this compound Dysregulation in Neurodegenerative Diseases

The intricate balance of this compound metabolism is frequently disrupted in neurodegenerative diseases, contributing to a cascade of pathological events. While the specific mechanisms vary between diseases, common themes of altered synthesis, transport, and catabolism emerge.

Alzheimer's Disease (AD)

The link between this compound and AD is multifaceted and has been a subject of intense research.

-

Apolipoprotein E4 (ApoE4): The ε4 allele of the APOE gene is the strongest genetic risk factor for late-onset AD.[13][23][25][26] The ApoE4 protein is less efficient at promoting this compound efflux from astrocytes and neurons compared to the more common ApoE3 isoform.[13] This can lead to impaired this compound delivery to neurons and reduced clearance of amyloid-beta (Aβ), the primary component of amyloid plaques.

-

Lipid Rafts and Aβ Production: The amyloidogenic processing of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase is thought to occur preferentially within lipid rafts.[1][4][18][27] Elevated this compound levels can expand lipid raft domains, thereby facilitating the interaction between APP and its secretases, leading to increased Aβ production.[4][18]

-

24S-Hydroxythis compound (24S-HC): The role of 24S-HC in AD is complex and somewhat controversial.[28] Some studies report decreased levels in the cerebrospinal fluid (CSF) of AD patients, likely reflecting neuronal loss.[28] However, other research suggests that 24S-HC may have both neurotoxic and neuroprotective effects, influencing neuroinflammation, Aβ production, and tau phosphorylation.[14][28][29]

Huntington's Disease (HD)

A hallmark of HD is the significant impairment of the this compound biosynthetic pathway.[5][9][16][19][21]

-

SREBP2 Dysfunction: The mutant huntingtin protein interferes with the nuclear translocation of the active form of SREBP2.[5][16][19] This leads to reduced transcription of key this compound biosynthesis genes, resulting in decreased this compound levels in the brain.[5][9][16][19][21]

-

Neuronal Vulnerability: The deficit in this compound synthesis renders striatal neurons, the primary cell type affected in HD, more susceptible to excitotoxicity and apoptosis. Exogenous this compound has been shown to rescue HD neurons in culture.[16][19][21]

Parkinson's Disease (PD)

While the connection is still being fully elucidated, evidence points to a role for this compound dysregulation in PD pathogenesis.

-

α-Synuclein Aggregation: this compound can modulate the aggregation of α-synuclein, the main component of Lewy bodies, a pathological hallmark of PD.[7]

-

Oxysterols and Dopaminergic Neuron Loss: Altered levels of oxysterols, including 24S-HC and 27-hydroxythis compound, have been observed in the CSF and brains of PD patients.[7][15][30][31][32] These oxysterols may contribute to the demise of dopaminergic neurons in the substantia nigra.

-

Lysosomal Dysfunction: Some forms of PD are associated with mutations in genes like GBA1, which can lead to lysosomal this compound accumulation and subsequent cellular dysfunction.[33]

Amyotrophic Lateral Sclerosis (ALS)

Emerging research suggests a link between altered this compound metabolism and the progression of ALS.

-

Altered this compound Levels: Studies have reported both elevated and decreased this compound levels in the CSF and serum of ALS patients, with some evidence suggesting a correlation with disease prognosis.[8][34][35]

-

Defective this compound Elimination: There is evidence for a defect in the acidic pathway of bile acid synthesis in the CNS of ALS patients, which could impair the removal of excess this compound.[8]

-

TDP-43 and this compound Metabolism: The protein TDP-43, which forms aggregates in the motor neurons of most ALS patients, has been shown to regulate genes involved in this compound metabolism.[20]

Part 3: Experimental Strategies for Interrogating this compound Metabolism in Neurodegeneration

A deep understanding of the role of this compound in neurodegenerative diseases necessitates a robust and multifaceted experimental approach. This section provides detailed, step-by-step methodologies for key experiments.

Lipidomics of Brain Tissue by Mass Spectrometry

This protocol provides a general framework for the comprehensive analysis of the lipid profile in brain tissue.

Objective: To quantify the levels of this compound and other lipid species in brain tissue from disease models and human post-mortem samples.

Methodology:

-

Tissue Homogenization:

-

Rapidly dissect and weigh the brain region of interest on dry ice.

-

Homogenize the tissue in a suitable buffer (e.g., ice-cold phosphate-buffered saline) using a mechanical homogenizer.

-

Determine the protein concentration of the homogenate for normalization.

-

-

Lipid Extraction (Folch Method):

-

To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously and incubate at room temperature for 20-30 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water).

-

Analyze the lipid profile using liquid chromatography-mass spectrometry (LC-MS) or shotgun lipidomics.

-

Use appropriate internal standards for accurate quantification of different lipid classes.

-

Data Analysis:

-

Identify and quantify lipid species based on their mass-to-charge ratio and fragmentation patterns.

-

Normalize lipid levels to the initial tissue weight or protein concentration.

-

Perform statistical analysis to identify significant differences between experimental groups.

This compound Biosynthesis Assay in Cultured Neurons

This protocol utilizes stable isotope labeling to measure the rate of de novo this compound synthesis.

Objective: To determine the rate of this compound biosynthesis in primary neurons or neuronal cell lines.

Methodology:

-

Cell Culture:

-

Culture primary neurons or neuronal cell lines to the desired confluency.

-

For primary neurons, ensure the culture medium is well-defined and free of exogenous this compound.

-

-

Stable Isotope Labeling:

-

Lipid Extraction and Analysis:

-

Harvest the cells and extract the lipids as described in the lipidomics protocol.

-

Analyze the isotopic enrichment of this compound using gas chromatography-mass spectrometry (GC-MS) or LC-MS.

-

Data Analysis:

-

Calculate the rate of this compound synthesis based on the incorporation of the stable isotope label into the this compound pool over time.

-

Compare the synthesis rates between different experimental conditions (e.g., wild-type vs. disease model neurons).

Isolation of Lipid Rafts from Brain Tissue

This protocol describes a detergent-free method for the isolation of lipid rafts.

Objective: To isolate and enrich for lipid raft microdomains from brain tissue.

Methodology:

-

Tissue Homogenization:

-

Homogenize fresh or frozen brain tissue in a detergent-free buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).[16]

-

-

Sucrose Gradient Ultracentrifugation:

-

Mix the homogenate with a high concentration of sucrose to create a dense solution.

-

Layer this mixture at the bottom of an ultracentrifuge tube.

-

Carefully overlay with decreasing concentrations of sucrose solutions to form a discontinuous gradient (e.g., 40%, 30%, 5%).

-

Centrifuge at high speed (e.g., 200,000 x g) for an extended period (e.g., 18-24 hours) at 4°C.

-

-

Fraction Collection and Analysis:

-

Lipid rafts, being buoyant, will float to the interface of the lower density sucrose layers.

-

Carefully collect fractions from the top of the gradient.

-

Analyze the fractions for the enrichment of lipid raft markers (e.g., flotillin, caveolin) and the exclusion of non-raft markers (e.g., transferrin receptor) by Western blotting.

-

Analyze the lipid composition of the fractions by mass spectrometry to confirm the enrichment of this compound and sphingolipids.

-

Filipin Staining for Visualizing Unesterified this compound

This protocol allows for the qualitative and semi-quantitative assessment of unesterified this compound distribution in cultured cells.[27][36][37]

Objective: To visualize the localization and relative abundance of unesterified this compound in cultured neurons.

Methodology:

-

Cell Culture and Fixation:

-

Grow neurons on glass coverslips.

-

Fix the cells with paraformaldehyde.

-

-

Filipin Staining:

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the filipin fluorescence using a fluorescence microscope with appropriate filters (UV excitation).

-

Quantify the fluorescence intensity to semi-quantitatively assess this compound levels.

-

ABCA1-Mediated this compound Efflux Assay

This protocol measures the ability of cells to efflux this compound to an acceptor protein like ApoA-I.[4][7][21][33]

Objective: To quantify the rate of ABCA1-mediated this compound efflux from cultured astrocytes or neurons.

Methodology:

-

Cell Labeling:

-

Incubate cultured cells with a medium containing a labeled this compound tracer, such as [3H]-cholesterol or a fluorescent this compound analog (e.g., BODIPY-cholesterol).[4]

-

Allow the cells to equilibrate with the labeled this compound.

-

-

Efflux Assay:

-

Wash the cells to remove excess labeled this compound.

-

Incubate the cells in a serum-free medium containing a this compound acceptor, such as purified ApoA-I or high-density lipoprotein (HDL).

-

Collect the medium at different time points.

-

-

Quantification:

-

Measure the amount of labeled this compound in the medium and remaining in the cells using a scintillation counter (for [3H]-cholesterol) or a fluorescence plate reader (for fluorescent analogs).

-

Calculate the percentage of this compound efflux as (labeled this compound in the medium) / (total labeled this compound in medium + cells) x 100.

-

Part 4: Visualizing the Pathways: Diagrams and Workflows

To aid in the conceptualization of these complex processes, the following diagrams, generated using Graphviz (DOT language), illustrate key this compound metabolism pathways and experimental workflows.

Core this compound Metabolism Pathway in the CNS

Caption: Overview of this compound synthesis, transport, and elimination in the CNS.

Experimental Workflow for Lipid Raft Isolation

Caption: Step-by-step workflow for the isolation of lipid rafts from brain tissue.

Conclusion

The intricate dance of this compound metabolism in the central nervous system is fundamental to its health and function. The disruption of this delicate balance is increasingly recognized as a significant contributor to the pathogenesis of a range of devastating neurodegenerative diseases. This technical guide has provided a comprehensive overview of the core pathways of this compound homeostasis in the brain, detailed the specific alterations observed in Alzheimer's, Huntington's, Parkinson's, and Amyotrophic Lateral Sclerosis, and offered a suite of robust experimental protocols to empower researchers in this critical field. A deeper understanding of the molecular mechanisms linking this compound dysregulation to neurodegeneration will undoubtedly pave the way for the development of novel and effective therapeutic strategies to combat these debilitating disorders.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 3. sketchviz.com [sketchviz.com]

- 4. A sensitive assay for ABCA1-mediated this compound efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graphviz.org [graphviz.org]

- 7. researchgate.net [researchgate.net]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. researchgate.net [researchgate.net]

- 10. Flux analysis of this compound biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]

- 11. forum.graphviz.org [forum.graphviz.org]

- 12. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 13. Isolation and Analysis of Lipid Rafts from Neural Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]

- 14. inventbiotech.com [inventbiotech.com]

- 15. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 16. Isolation of rafts from mouse brain tissue by a detergent-free method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apolipoprotein E (APOE) regulates the transport of monosialotetrahexosylganglioside (GM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocol to track the biosynthesis of this compound in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Biosynthesis and Uptake in Developing Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Apoprotein E and Reverse this compound Transport [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 25. researchgate.net [researchgate.net]

- 26. Visualization of this compound deposits in lysosomes of Niemann-Pick type C fibroblasts using recombinant perfringolysin O - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Antifungal Antibiotic Filipin as a Diagnostic Tool of this compound Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ahajournals.org [ahajournals.org]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. jneurosci.org [jneurosci.org]

- 31. sciencelearn.org.nz [sciencelearn.org.nz]

- 32. researchgate.net [researchgate.net]

- 33. Vacuolar ATPase Activity Required for ABCA1 Mediated this compound Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Membrane this compound Affects Stimulus-Activity Coupling in Type 1, but not Type 2, CCK Receptors: Use of Cell Lines with Elevated this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Apolipoprotein E: from lipid transport to neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 36. zenodo.org [zenodo.org]

- 37. diva-portal.org [diva-portal.org]

Cholesterol: The Architect of Synaptic Transmission and a Novel Therapeutic Frontier

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol, a molecule often viewed through the lens of cardiovascular health, is a paramount structural and functional component of the central nervous system. Within the intricate landscape of neural communication, this compound emerges as a master regulator of synaptic transmission. It is not merely an inert component of the neuronal membrane; it actively orchestrates the formation of synapses, modulates the machinery of neurotransmitter release, and fine-tunes the responsiveness of postsynaptic receptors. This guide provides an in-depth exploration of the multifaceted roles of this compound at the synapse. We will delve into the core mechanisms by which this compound governs presynaptic and postsynaptic function, with a particular focus on its role in organizing membrane microdomains known as lipid rafts. Furthermore, this document serves as a practical resource, offering detailed, field-proven protocols for the manipulation and analysis of this compound in experimental systems, thereby empowering researchers to probe its functions and unlock its therapeutic potential.

The Foundational Role of this compound in Synaptic Architecture and Function

The brain is the most this compound-rich organ, containing approximately 20% of the body's total this compound.[1] This abundance underscores its critical role in neural processes. Unlike peripheral this compound, brain this compound is synthesized locally, primarily by astrocytes, and then supplied to neurons.[1][2][3] This localized production is essential, as this compound is fundamental for the very formation of synapses (synaptogenesis), the maintenance of dendritic spines, and the overall stability of neural circuits.[2][4][5]

This compound's influence is exerted through two primary mechanisms:

-

Modulation of Membrane Biophysics: As a key lipid in neuronal membranes, this compound regulates membrane fluidity, thickness, and curvature. These physical properties are not trivial; they directly impact the conformation, lateral mobility, and activity of embedded membrane proteins, including ion channels and neurotransmitter receptors.[6]

-

Formation of Lipid Rafts: this compound, along with sphingolipids, segregates into specialized membrane microdomains known as lipid rafts.[7][8][9] These rafts function as dynamic signaling platforms, concentrating or excluding specific proteins to facilitate efficient and localized biochemical cascades essential for synaptic transmission and plasticity.[7][9][10]

Presynaptic Functions: Orchestrating Neurotransmitter Release

The presynaptic terminal is a highly specialized structure where the precise release of neurotransmitters is paramount. This compound is deeply embedded in this process, influencing multiple stages of the synaptic vesicle cycle.

-

Synaptic Vesicle Biogenesis and Integrity: Synaptic vesicles are themselves enriched in this compound, which is crucial for their proper formation and stability.[6][11] The protein synaptophysin, a key component of synaptic vesicles, has been identified as a major this compound-binding protein, and depleting this compound can block the biogenesis of synaptic-like microvesicles.[12]

-

The SNARE Complex and Vesicle Fusion: The fusion of synaptic vesicles with the presynaptic membrane is mediated by the SNARE protein complex. This compound modulates the assembly and function of this complex.[6][9] By influencing membrane curvature and the organization of SNARE proteins within lipid rafts, this compound ensures the efficient docking and fusion of vesicles, a prerequisite for neurotransmitter release.[6][13][14]

-

Endocytosis and Vesicle Recycling: Following exocytosis, the synaptic vesicle membrane must be efficiently retrieved from the plasma membrane through endocytosis. This compound is a critical regulator of multiple forms of synaptic vesicle endocytosis.[15] Disruption of membrane this compound can impair both slow and rapid endocytosis, highlighting its universal role in maintaining the vesicle pool.[15][16] Studies have shown that this compound depletion can lead to a decrease in the number of synaptic vesicles per synapse, particularly after stimulation.[17]

The following diagram illustrates the key presynaptic sites of this compound's influence.

Postsynaptic Functions: Fine-Tuning Receptor Signaling

At the postsynaptic membrane, this compound and lipid rafts are critical for organizing the reception and transduction of neurotransmitter signals. They ensure the proper localization, stability, and function of neurotransmitter receptors.

-

AMPA Receptors (AMPARs): These receptors mediate fast excitatory transmission. The stability of surface AMPARs is dependent on the integrity of lipid rafts.[4] Disruption of these microdomains leads to the loss of synapses and dendritic spines.[4] Furthermore, this compound plays a dynamic role in synaptic plasticity. During long-term potentiation (LTP), a cellular correlate of learning and memory, NMDA receptor activation triggers a redistribution of intracellular this compound, which in turn facilitates the delivery of AMPA receptors to the synapse.[18][19][20]

-

NMDA Receptors (NMDARs): Crucial for synaptic plasticity, NMDAR function is profoundly modulated by membrane this compound. This compound depletion has been shown to dramatically reduce NMDA receptor-mediated currents by decreasing the channel's open probability and increasing its desensitization.[21][22] this compound also helps to stabilize NMDARs at the synaptic site; its removal can cause receptors to move from synaptic to extrasynaptic locations.[23]

-

GABAA Receptors (GABAARs): These receptors are the primary mediators of fast inhibitory neurotransmission. This compound directly and indirectly regulates GABAAR function.[3] Both this compound enrichment and depletion can alter the receptor's responsiveness to GABA.[3][24] Astrocytes, the brain's main this compound producers, regulate the lipid environment of GABAARs, influencing their association with lipid rafts and thereby modulating inhibitory synaptic strength.[3][25]

The following diagram depicts this compound's influence on the organization and function of the postsynaptic density.

Methodologies for Investigating this compound's Role in Synaptic Transmission

A robust understanding of this compound's function requires precise experimental tools to manipulate and measure it. This section provides detailed protocols for researchers.

Manipulation of Neuronal this compound Levels

The most common approaches involve either extracting this compound from the membrane or inhibiting its synthesis.

| Method | Agent | Mechanism | Typical Concentration | Treatment Time | Key Considerations |

| Acute Depletion | Methyl-β-cyclodextrin (MβCD) | Sequesters this compound directly from the plasma membrane.[8][26] | 1-10 mM in serum-free media | 10-60 minutes | High concentrations can affect cell viability. Effects are rapid and reversible. |

| Chronic Depletion | Statins (e.g., Simvastatin, Lovastatin) | Inhibit HMG-CoA reductase, a key enzyme in the this compound biosynthesis pathway.[27][28][29] | 200 nM - 5 µM | 24-72 hours | Affects de novo synthesis; may have pleiotropic, this compound-independent effects.[30][31] |

| Enrichment | This compound-loaded MβCD | Delivers this compound to the plasma membrane.[8] | 1.4 mM MβCD-cholesterol complex | 15-30 minutes | Allows for rescue experiments to confirm specificity of depletion effects.[15] |

| Enzymatic Depletion | This compound Oxidase | Oxidizes this compound, altering its structure and function within the membrane.[16][32] | 10 U/ml (dialyzed into cell) | Real-time during recording | Useful for acute, targeted depletion, especially in electrophysiology.[16] |

Protocol 2.1.1: Acute this compound Depletion with Methyl-β-cyclodextrin (MβCD)

Causality: This method is chosen for its rapid action, allowing researchers to observe the immediate functional consequences of removing this compound from the plasma membrane, thus linking membrane this compound directly to acute synaptic events.

-

Preparation of MβCD Solution: Prepare a 100 mM stock solution of MβCD in sterile water and filter-sterilize. For working solutions, dilute the stock in pre-warmed, serum-free neuronal culture medium (e.g., Neurobasal) to the desired final concentration (e.g., 2.5 mM, 5 mM, or 10 mM).

-

Cell Culture Preparation: Grow primary hippocampal or cortical neurons on coverslips to the desired day in vitro (DIV), typically DIV 14-21 for mature synapses.

-

Treatment: Aspirate the culture medium from the coverslips. Gently wash the neurons once with pre-warmed serum-free medium.

-

Incubation: Add the MβCD working solution to the neurons and incubate at 37°C, 5% CO2 for the desired time (e.g., 30 minutes).[33]

-

Washout: After incubation, aspirate the MβCD solution and wash the neurons three times with pre-warmed culture medium to remove the MβCD.

-

Analysis: Proceed immediately with the planned experiment (e.g., electrophysiology, immunocytochemistry) as the effects of acute depletion are transient.

Self-Validation: A parallel control group should be treated with the vehicle (serum-free medium). For rescue experiments, a third group can be depleted with MβCD and then incubated with a this compound-loaded MβCD complex to demonstrate that the observed effects are specifically due to this compound loss.[34][35]

Visualization and Quantification of this compound

Visualizing this compound distribution provides crucial spatial context for its functional roles.

Protocol 2.2.1: Filipin Staining for Unesterified this compound

Causality: Filipin is a fluorescent polyene antibiotic that binds specifically to unesterified this compound.[23] This allows for the visualization of this compound-rich domains and the qualitative or quantitative assessment of changes in cellular this compound levels after experimental manipulation.

-

Cell Preparation: Culture and treat neurons on glass coverslips as described in Protocol 2.1.1.

-

Fixation: After treatment and washing, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Quenching & Permeabilization: Wash the cells three times with PBS. Quench autofluorescence with 0.1 M glycine in PBS for 10 minutes.

-

Filipin Staining: Prepare a 50 µg/mL working solution of Filipin III from a stock solution (e.g., 2.5 mg/mL in DMSO).[19] Add the working solution to the cells and incubate for 2 hours at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Mount the coverslips onto slides using an appropriate mounting medium. Image immediately using a fluorescence microscope with UV excitation (Ex: 340-380 nm) and emission (Em: 385-470 nm).[28] Note: Filipin is highly susceptible to photobleaching.

-

Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within defined regions of interest (e.g., neuronal cell bodies, dendrites).[19]

Self-Validation: Always include untreated control and MβCD-treated samples in the same staining and imaging session. A visible decrease in fluorescence in the depleted cells validates the depletion protocol.[10][11]

Live-Cell Imaging Probes: For dynamic studies, fluorescent this compound analogs like dehydroergosterol (DHE) or probes like the D4 fragment of perfringolysin O (GFP-D4) can be used to track this compound in living cells.[3][6][17][23]

Functional Assays

Protocol 2.3.1: Electrophysiological Recording of Synaptic Currents

Causality: Whole-cell patch-clamp recording is the gold-standard method to directly measure the functional consequences of this compound manipulation on synaptic transmission, providing high-resolution data on neurotransmitter release (presynaptic) and receptor sensitivity (postsynaptic).

-

Preparation: Treat cultured neurons on coverslips as per Protocol 2.1.1. Transfer a coverslip to a recording chamber on the stage of an upright microscope and perfuse with artificial cerebrospinal fluid (aCSF).

-

Patching: Obtain whole-cell patch-clamp recordings from pyramidal-like neurons.

-

Recording Miniature Events:

-

To record miniature excitatory postsynaptic currents (mEPSCs), add 1 µM tetrodotoxin (TTX) and 100 µM picrotoxin to the aCSF to block action potentials and GABAA receptors, respectively. Hold the neuron at -70 mV.

-

To record miniature inhibitory postsynaptic currents (mIPSCs), add 1 µM TTX, 20 µM CNQX, and 50 µM AP-5 to block action potentials and glutamate receptors. Hold the neuron at -70 mV.

-

-

Data Acquisition: Record currents for 5-10 minutes for each condition (control, depleted, rescue).

-

Analysis: Use software (e.g., Clampfit, Mini Analysis) to detect and analyze miniature events. Key parameters are frequency (reflecting presynaptic release probability and synapse number) and amplitude (reflecting postsynaptic receptor sensitivity and number).

Self-Validation: Stable baseline recordings should be established before data acquisition. Intrinsic membrane properties (e.g., resting membrane potential, input resistance) should be monitored to ensure cell health is not compromised by the this compound manipulation.

Protocol 2.3.2: Biochemical Isolation of Lipid Rafts

Causality: This method allows for the identification of proteins that are localized to this compound-rich membrane domains. Observing a shift in a protein's localization into or out of these fractions after a stimulus or drug treatment provides strong evidence for the role of lipid rafts in that specific signaling process.

-

Cell Lysis: Harvest cultured neurons or brain tissue and homogenize in a cold lysis buffer containing 1% Triton X-100 and protease/phosphatase inhibitors. Triton X-100 at 4°C solubilizes most of the cellular membrane but leaves lipid rafts intact as detergent-resistant membranes (DRMs).[2]

-

Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube. A typical gradient consists of layers of 40%, 30%, and 5% sucrose.

-

Ultracentrifugation: Load the cell lysate (mixed with sucrose to a final concentration of 40%) at the bottom of the tube. Carefully overlay the 30% and 5% sucrose layers. Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.[9]

-

Fraction Collection: After centrifugation, lipid rafts will float to the interface between the 5% and 30% sucrose layers due to their high lipid content and low buoyant density.[9] Carefully collect fractions from the top of the gradient.

-

Analysis: Analyze the protein content of each fraction by Western blotting. Use known raft markers (e.g., Flotillin, Caveolin) and non-raft markers (e.g., Transferrin receptor) to validate the fractionation.[7][18] Probe for target proteins (e.g., NMDA receptors, SNARE proteins) to determine their presence in lipid raft fractions.

The following diagram outlines the workflow for isolating and analyzing lipid raft-associated proteins.

Conclusion and Future Directions

This compound is an indispensable molecule that actively and dynamically regulates synaptic transmission. Its roles extend from establishing the physical framework of the synapse to fine-tuning the complex ballet of neurotransmitter release and reception. The methodologies outlined in this guide provide a robust toolkit for researchers to dissect these intricate functions.

The strong link between this compound metabolism, synaptic function, and neurodegenerative diseases like Alzheimer's presents a compelling case for further investigation.[5] For drug development professionals, understanding how this compound modulates specific synaptic components—such as the trafficking of AMPA receptors or the function of the SNARE complex—opens new avenues for therapeutic intervention. Targeting the this compound-dependent regulation of synapses may offer novel strategies to combat cognitive decline and restore synaptic integrity in a range of neurological disorders. Future research, leveraging advanced live-cell imaging probes and spatially-controlled this compound manipulation techniques, will undoubtedly continue to illuminate the profound impact of this essential lipid on the workings of the brain.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Analysis of Lipid Rafts from Neural Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]

- 3. Methods for Visualizing and Quantifying this compound Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Analysis of Lipid Rafts from Neural Cells and Tissues. | Semantic Scholar [semanticscholar.org]

- 5. fb.cuni.cz [fb.cuni.cz]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Biochemical Analysis of Lipid Rafts to Study Pathogenic Mechanisms of Neural Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 13. Membrane lipids influence protein complex assembly-disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Membrane Lipids Influence Protein Complex Assembly-Disassembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Increasing membrane this compound of neurons in culture recapitulates Alzheimer’s disease early phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Regulates Multiple Forms of Vesicle Endocytosis at a Mammalian Central Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. azolifesciences.com [azolifesciences.com]

- 18. Biochemical Analysis of Lipid Rafts to Study Pathogenic Mechanisms of Neural Diseases | Springer Nature Experiments [experiments.springernature.com]

- 19. Frontiers | Membrane this compound Is a Critical Determinant for Hippocampal Neuronal Polarity [frontiersin.org]

- 20. scispace.com [scispace.com]

- 21. Single particle tracking with sterol modulation reveals the this compound-mediated diffusion properties of integrin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of this compound trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rengroup.lbl.gov [rengroup.lbl.gov]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. This compound depletion using methyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound-Dependent Dynamics of the Serotonin1A Receptor Utilizing Single Particle Tracking: Analysis of Diffusion Modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. abcam.cn [abcam.cn]

- 29. Intracellular and Plasma Membrane this compound Labeling and Quantification Using Filipin and GFP-D4 | Springer Nature Experiments [experiments.springernature.com]

- 30. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular this compound Transport | Springer Nature Experiments [experiments.springernature.com]